molecular formula C13H14BNO3 B1527643 2-(Benzyloxy)-4-methylpyridine-5-boronic acid CAS No. 1451391-35-7

2-(Benzyloxy)-4-methylpyridine-5-boronic acid

Cat. No. B1527643
CAS RN: 1451391-35-7
M. Wt: 243.07 g/mol
InChI Key: WOAURPRIQZGXGA-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-4-methylpyridine-5-boronic acid” likely refers to a boronic acid compound that contains a pyridine ring, a benzyloxy group, and a methyl group. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups . They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, making them useful in a variety of chemical and biological applications .


Synthesis Analysis

While the specific synthesis pathway for “2-(Benzyloxy)-4-methylpyridine-5-boronic acid” is not available, boronic acids are often synthesized through the reaction of organometallic compounds with borate esters . The Suzuki-Miyaura cross-coupling reaction is a common method used to form carbon-carbon bonds using boronic acids .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a boronic acid group (a boron atom bonded to an oxygen atom and two hydrocarbon groups), a benzyloxy group (a benzene ring attached to an oxygen atom), and a methyl group (a carbon atom bonded to three hydrogen atoms) .


Chemical Reactions Analysis

Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds. They are often used in the Suzuki-Miyaura cross-coupling reaction, a common method used to form carbon-carbon bonds .

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

This compound is utilized in the synthesis of benzyl ethers and esters, serving as a reagent that offers a mild and convenient method for alkylation under neutral conditions . It’s particularly useful for complex alcohol substrates where basic or acidic conditions are not compatible.

Protecting Groups in Organic Synthesis

The benzyloxy group in the compound acts as a protecting group for alcohols and carboxylic acids during organic synthesis. This is crucial for intricate systems where the protection and deprotection steps must occur without affecting sensitive functional groups .

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety of the compound is instrumental in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for creating carbon-carbon bonds, which are foundational in constructing complex organic molecules, including pharmaceuticals and polymers .

Material Science Applications

In material science, this compound can be used to modify surface properties of materials. The boronic acid group can form reversible covalent bonds with diols, which is beneficial for creating responsive surfaces that can interact with biological environments .

Sensor Development

Researchers utilize the boronic acid group for developing sensors, especially for detecting sugars and other diol-containing compounds. This has implications in medical diagnostics and monitoring, such as glucose sensing for diabetes management .

Drug Discovery and Medicinal Chemistry

The compound’s structure is valuable in drug discovery, where it can be incorporated into potential therapeutic agents. Its ability to participate in various chemical reactions makes it a versatile building block for medicinal chemistry .

Catalysis

The boronic acid group can act as a catalyst in various organic transformations. This includes its role in oxidation-reduction reactions, which are essential in synthetic chemistry for modifying functional groups .

Research on Benzylic Activation

The compound is used in studies exploring benzylic activation, which is a key concept in understanding the reactivity of molecules with benzylic positions. This knowledge is applied in designing new synthetic routes and improving existing ones .

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of covalent bonds with other compounds. In the Suzuki-Miyaura cross-coupling reaction, for example, the boronic acid acts as a nucleophile, attacking an electrophilic carbon to form a new carbon-carbon bond .

Safety and Hazards

While specific safety and hazard information for “2-(Benzyloxy)-4-methylpyridine-5-boronic acid” is not available, boronic acids can cause skin and eye irritation and may be harmful if swallowed . Proper safety precautions should be taken when handling these compounds.

Future Directions

The use of boronic acids in chemical synthesis and biological applications is a topic of ongoing research. Their ability to form stable covalent bonds with a variety of biological compounds makes them useful in a variety of applications, from drug discovery to materials science .

properties

IUPAC Name

(4-methyl-6-phenylmethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO3/c1-10-7-13(15-8-12(10)14(16)17)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAURPRIQZGXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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